molecular formula C23H24F3N3O2S B2711824 N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide CAS No. 877658-15-6

N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide

Cat. No.: B2711824
CAS No.: 877658-15-6
M. Wt: 463.52
InChI Key: ZQVQJJOPRUIPBQ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide is a complex organic compound that features a trifluoromethylphenyl group, an indole moiety, and a carbamoylmethylsulfanyl linkage

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Trifluoromethylphenyl Group: This step can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a trifluoromethylphenylboronic acid is coupled with a halogenated indole derivative.

    Carbamoylation and Sulfanylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carbamate moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Materials Science: The unique electronic properties of the trifluoromethylphenyl and indole groups make this compound a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its complex structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide: Unique due to the combination of trifluoromethylphenyl, indole, and carbamoylmethylsulfanyl groups.

    N,N-diethyl-2-{3-[({[4-(methyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different electronic properties.

    N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)oxy]-1H-indol-1-yl}acetamide: Similar structure but with an oxygen linkage instead of sulfur, affecting its reactivity and binding properties.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique electronic properties, enhancing its potential for use in medicinal chemistry and materials science. The combination of functional groups in this compound allows for diverse interactions with biological targets, making it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O2S/c1-3-28(4-2)22(31)14-29-13-20(18-7-5-6-8-19(18)29)32-15-21(30)27-17-11-9-16(10-12-17)23(24,25)26/h5-13H,3-4,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVQJJOPRUIPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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